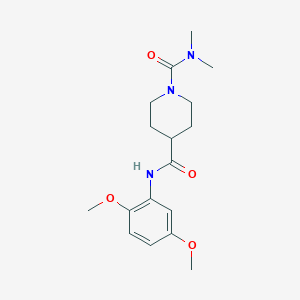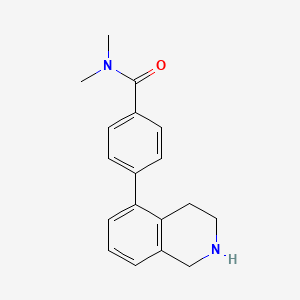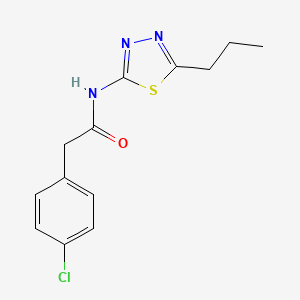![molecular formula C23H24Cl2N2O4 B5263595 2,4-dichloro-N-[(1E)-3-(2,6-dimethylmorpholin-4-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5263595.png)
2,4-dichloro-N-[(1E)-3-(2,6-dimethylmorpholin-4-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-[(1E)-3-(2,6-dimethylmorpholin-4-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes dichlorobenzene, morpholine, and methoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(1E)-3-(2,6-dimethylmorpholin-4-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps:
Formation of the dichlorobenzene derivative: This can be achieved by chlorination of benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Introduction of the morpholine group: This step involves the reaction of the dichlorobenzene derivative with morpholine under basic conditions.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final coupling reaction: The final step involves coupling the intermediate products to form the target compound under controlled conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The dichlorobenzene moiety can undergo nucleophilic substitution reactions, replacing the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
2,4-dichloro-N-[(1E)-3-(2,6-dimethylmorpholin-4-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzene and morpholine groups may play a role in binding to the active site of enzymes, while the methoxyphenyl group can interact with other parts of the target molecule. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar dichlorobenzene structure but lacking the morpholine and methoxyphenyl groups.
2,4-Dichloro-1-naphthol: Contains a naphthol group instead of the morpholine and methoxyphenyl groups.
2,4-Dichloronitrobenzene: Contains a nitro group instead of the morpholine and methoxyphenyl groups.
Uniqueness
The uniqueness of 2,4-dichloro-N-[(1E)-3-(2,6-dimethylmorpholin-4-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide lies in its complex structure, which allows for specific interactions with biological targets that simpler compounds cannot achieve. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2,4-dichloro-N-[(E)-3-(2,6-dimethylmorpholin-4-yl)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N2O4/c1-14-12-27(13-15(2)31-14)23(29)21(10-16-4-7-18(30-3)8-5-16)26-22(28)19-9-6-17(24)11-20(19)25/h4-11,14-15H,12-13H2,1-3H3,(H,26,28)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBMIZXZKVACPK-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=CC2=CC=C(C=C2)OC)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C(=C\C2=CC=C(C=C2)OC)/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3,5-dimethylphenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5263528.png)
![(4Z)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B5263532.png)
![N-(2,5-dimethylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5263535.png)
![2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5263537.png)
![2-methyl-7-{[1-(phenylsulfonyl)cyclopropyl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B5263540.png)
![1-(4-methylphenyl)-N-[(4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride](/img/structure/B5263557.png)


![2-[(3-Chlorobenzyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B5263570.png)

![2-Methyl-3-[(thiophen-2-ylacetyl)amino]benzoic acid](/img/structure/B5263581.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5263590.png)
![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5263605.png)
![2-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B5263609.png)
